molecular formula C11H17NO B169001 1-(3-methoxyphenyl)-N,N-dimethylethanamine CAS No. 169772-44-5

1-(3-methoxyphenyl)-N,N-dimethylethanamine

Cat. No.: B169001
CAS No.: 169772-44-5
M. Wt: 179.26 g/mol
InChI Key: KFKCIWQNLGOHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-N,N-dimethylethanamine, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

169772-44-5

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)10-6-5-7-11(8-10)13-4/h5-9H,1-4H3

InChI Key

KFKCIWQNLGOHOA-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC)N(C)C

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N(C)C

Synonyms

1-(3-Methoxyphenyl)-N,N-diMethylethanaMine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Patent publication WO2004/037771 describes reductive amination of 3-methoxy acetophenone in presence of dimethylamine, titanium isopropoxide and sodium borohydride to obtain [1-(3-methoxyphenyl)ethyl]dimethylamine, which is further demethylated using hydrobromic acid to obtain 3-(1-dimethylamino)phenol. This is further resolved using (S)-(+)camphor-10-sulfonic acid and reacted with carbamoyl chloride to obtain rivastigmine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.5 l of titanic isopropoxide is slowly (5 minutes) added under inert conditions (N2, argon) to a solution of 75.5 g of dimethylamine in 1.5 l of ethanol cooled to 10° C. in a water-ice bath, which is placed in a 6-liter three-neck flask fitted with a KPG stirrer, inlet and outlet of the inert and a thermometer, and, finally, 148.4 g of 3-methoxyacetophenone (VI) are added (5 minutes). The addition of isopropoxide is slightly exothermic. The resulting temperature of the reaction mixture after addition reaches 35° C. The reaction mixture is then mixed at room temperature for 9 to 10 hours. During the reaction period, the mixture becomes slightly turbid. After said period, 56.6 g of sodium borohydride are slowly and carefully added to the reaction mixture. The duration of this addition is about 2 hours. The reaction mixture thickens into a slurry and foams and it needs to be mixed very intensively. The temperature is kept within the range from 25° C. to 30° C. by mild cooling with ice. If the reaction mixture is overcooled below 20° C. a dense, difficult-to-mix foam forms upon addition of the borohydride. After the borohydride is added, the resulting white slurry is mixed for 10 to 12 hours at room temperature. Then, the supply of the inert is stopped and 800 ml of an aqueous solution of ammonium hydroxide (2:1) are slowly (over 10 minutes) poured into the reaction mixture. The resulting mixture is mixed for 20 minutes. The fine white crystals of the inorganic material are sucked away and well washed with methanol (ca 1 l). The whole alcoholic fraction is evaporated from the filtrate in a rotary vacuum evaporator. The evaporation residue is diluted with 1,000 ml of water and extracted with 3×330 ml of ethylacetate. The combined ethylacetate extract are washed once with 100 ml of water and extracted with 3×200 ml of hydrochloric acid (5:2). The acidic aqueous extracts are combined and alkalized with 20% NaOH (ca 1 l) to pH 12 up to 14 and extracted with 3×300 ml of ethylacetate. The organic fraction is washed with 100 ml of water and 150 ml of brine. It is dried with anhydrous sodium sulfate. The desiccant is filtered off and the filtrate is evaporated to dryness in a rotary vacuum evaporator. The crude product is distilled and ca 60% of the desired product in the form of a colorless oil are obtained. b.p.=68° C. at 400 Pa, 108° C. at 800 Pa
Name
isopropoxide
Quantity
0.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75.5 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
148.4 g
Type
reactant
Reaction Step Four
Name
isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
56.6 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
aqueous solution
Quantity
800 mL
Type
reactant
Reaction Step Nine
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.